molecular formula C15H10N2O3 B2991784 2-(Benzimidazole-1-carbonyl)benzoic acid CAS No. 305346-97-8

2-(Benzimidazole-1-carbonyl)benzoic acid

Cat. No.: B2991784
CAS No.: 305346-97-8
M. Wt: 266.256
InChI Key: WDPVVFKNYQXQOR-UHFFFAOYSA-N
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Description

2-(Benzimidazole-1-carbonyl)benzoic acid is a compound that features a benzimidazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity and is a common scaffold in drug design.

Scientific Research Applications

2-(Benzimidazole-1-carbonyl)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazards for “2-(Benzimidazole-1-carbonyl)benzoic acid” were not found, benzimidazole and its derivatives are recently mentioned in the literature as corrosion inhibitors for steels .

Future Directions

The accelerated synthesis of benzimidazole and its derivatives has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization . The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzimidazole-1-carbonyl)benzoic acid typically involves the reaction of 1,2-diaminobenzene with a carboxylic acid derivative. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with carboxylic acids under acidic conditions to form the benzimidazole ring .

Industrial Production Methods

In industrial settings, the synthesis of benzimidazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet reactors has also been explored, where reactions are accelerated by orders of magnitude compared to bulk reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Benzimidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzimidazole-1-carbonyl)benzoic acid is unique due to its dual functionality, combining the properties of benzimidazole and benzoic acid. This dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(benzimidazole-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPVVFKNYQXQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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